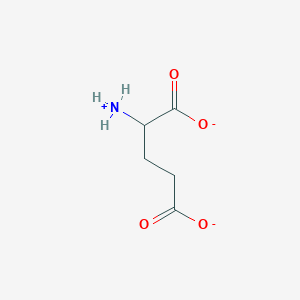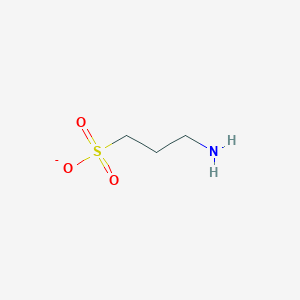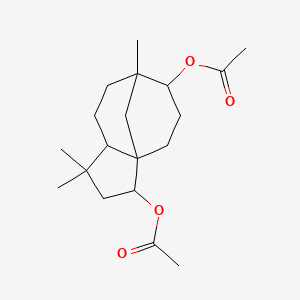
alpha-Ionol
Overview
Description
Alpha-Ionol, also known as 4-(2,6,6-Trimethyl-2-cyclohexenyl)-3-buten-2-ol, is an organic compound with a floral aroma. It is part of the ionone family, which includes alpha-ionone, beta-ionone, and gamma-ionone. These compounds are derived from the degradation of carotenoids and are commonly found in essential oils, contributing to the scents of various flowers and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Ionol can be synthesized through the selective reduction of 4,5-epoxy-4,5-dihydro-alpha-ionol using sodium borohydride in the presence of cerium chloride. This reaction is typically carried out under ice water bath or room temperature conditions, resulting in a high yield of the desired product .
Industrial Production Methods: For commercial purposes, this compound is often produced from citral and acetone through an aldol condensation followed by acid-catalyzed cyclization. This method is efficient and scalable, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Alpha-Ionol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alpha-ionone.
Reduction: Selective reduction can yield different derivatives, such as 4,5-epoxy-4,5-dihydro-alpha-ionol.
Substitution: It can participate in substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Alpha-ionone.
Reduction: 4,5-epoxy-4,5-dihydro-alpha-ionol.
Substitution: Various functionalized this compound derivatives.
Scientific Research Applications
Alpha-Ionol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fragrance compounds.
Biology: Studies have explored its role in plant metabolism and its effects on plant growth and development.
Medicine: Research has investigated its potential as an antioxidant and its effects on cellular processes.
Industry: this compound is widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
Alpha-Ionol exerts its effects through various molecular pathways:
Molecular Targets: It interacts with olfactory receptors, contributing to its strong scent.
Pathways Involved: It can modulate enzymatic activities and influence metabolic pathways in plants and other organisms.
Comparison with Similar Compounds
Alpha-Ionol is part of the ionone family, which includes:
Alpha-Ionone: Similar in structure but with a ketone functional group.
Beta-Ionone: Differentiated by the position of the double bond in the cyclohexene ring.
Gamma-Ionone: Contains a methylene group and differs in its scent profile.
Uniqueness: this compound is unique due to its hydroxyl functional group, which imparts different chemical reactivity and olfactory properties compared to its analogs .
Properties
IUPAC Name |
4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDOJWCZWKWKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=CC(C)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865202 | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472-78-6 | |
| Record name | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol](/img/structure/B1630773.png)









